5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid
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Overview
Description
5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid is a complex organic compound with a molecular formula of C17H15N3O4S and a molecular weight of 357.38 g/mol . This compound features a unique structure that combines a thieno[2,3-b]pyridine core with a hydroxybenzoic acid moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide . This reaction forms ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can then be further reacted with various reagents to introduce the hydroxybenzoic acid moiety .
Chemical Reactions Analysis
5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Compared to other similar compounds, 5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid stands out due to its unique combination of a thieno[2,3-b]pyridine core and a hydroxybenzoic acid moiety. Similar compounds include:
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
7,9-Dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one: A derivative with potential biological activities.
6,8-Dimethylisoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one: Another derivative with unique chemical properties.
Properties
Molecular Formula |
C17H15N3O4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H15N3O4S/c1-7-5-8(2)19-16-12(7)13(18)14(25-16)15(22)20-9-3-4-11(21)10(6-9)17(23)24/h3-6,21H,18H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
UFHLKEHTXKKGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O)N)C |
Origin of Product |
United States |
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